molecular formula C21H25ClN6O2 B2412792 3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-05-7

3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2412792
CAS No.: 919041-05-7
M. Wt: 428.92
InChI Key: JZQLAOQBLQCUGE-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-[3-(dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-14-12-27-17-18(23-20(27)26(14)10-6-9-24(2)3)25(4)21(30)28(19(17)29)13-15-7-5-8-16(22)11-15/h5,7-8,11-12H,6,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQLAOQBLQCUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , commonly referred to by its CAS number 919041-05-7 , is a synthetic derivative belonging to the class of imidazopurines. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C21H25ClN6O2
  • Molecular Weight : 428.9 g/mol
  • Structure : The compound features a complex structure that includes a chlorobenzyl moiety and a dimethylamino group, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit interactions with various biological targets:

  • Receptor Binding :
    • Compounds in this class have been evaluated for their binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2). They demonstrate significant inhibitory potencies against phosphodiesterases (PDEs), particularly PDE4B1 and PDE10A .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of enzymes involved in cellular signaling pathways. For instance, it may modulate cyclic nucleotide levels by inhibiting PDEs, thereby influencing various physiological processes such as neurotransmission and inflammation.

Anticancer Properties

Studies have highlighted the potential anticancer activity of imidazopurine derivatives:

  • Cell Line Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl-2 . The compound's ability to inhibit topoisomerase I has also been reported as a mechanism for its anticancer effects.
  • Xenograft Models : In vivo studies using gastric cancer xenograft models have shown that these compounds can significantly reduce tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties of related compounds suggest potential applications in treating neurodegenerative diseases:

  • TASK Channel Modulation : Research indicates that these compounds can modulate TASK potassium channels, which are implicated in neuronal excitability and neuroprotection. For example, certain derivatives have demonstrated protective effects against apoptotic death in neuronal cultures exposed to potassium deprivation .

Study 1: Anticancer Activity

In a study investigating the effects of various imidazopurine derivatives on breast cancer cells (MCF7), the compound exhibited IC50 values indicating strong antiproliferative activity. The mechanism was linked to apoptosis induction and inhibition of cell migration through downregulation of matrix metalloproteinase (MMP) expression.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds on rat cerebellar granule neurons (CGN). The results indicated that treatment with these compounds led to a significant reduction in apoptotic markers when neurons were subjected to stress conditions, suggesting their potential use in neurodegenerative disease therapies.

Q & A

Q. What are the key steps in synthesizing 3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Core formation : Construct the imidazo[2,1-f]purine core via cyclization of amido-nitriles or condensation reactions under mild conditions .
  • Substituent introduction : Introduce the 3-chlorobenzyl group via alkylation and the dimethylaminopropyl chain via nucleophilic substitution. Reaction conditions (e.g., dichloromethane/ethanol solvents, 60–80°C) are critical for regioselectivity .
  • Methylation : Final methylation steps at N1 and N7 positions using methyl iodide or dimethyl sulfate .
  • Purification : Chromatography (HPLC or column) and recrystallization ensure ≥95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorobenzyl proton signals at δ 7.2–7.4 ppm) .
  • Mass spectrometry : HRMS (ESI) to confirm molecular weight (e.g., calculated vs. observed m/z for C₂₀H₂₄ClN₆O₂) .
  • HPLC : Purity assessment (retention time matching) and quantification of impurities .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies suggest:
  • Adenosine receptor antagonism : Radioligand binding assays (IC₅₀ values using [³H]CGS-21680) show submicromolar affinity for A₂A receptors .
  • Serotonin receptor modulation : Functional assays (e.g., cAMP inhibition) indicate 5-HT receptor ligand potential .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive bacteria (MIC values reported) .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be optimized for large-scale production?

  • Methodological Answer :
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions .
  • Flow chemistry : Continuous flow systems reduce side reactions and improve scalability .
  • DoE (Design of Experiments) : Statistical optimization of temperature, reagent ratios, and reaction time .

Q. What experimental and computational methods are used to study receptor binding mechanisms?

  • Methodological Answer :
  • Radioligand displacement assays : Measure competitive binding (Kᵢ values) against A₂A or 5-HT receptors using [³H]ZM241385 or [³H]8-OH-DPAT .
  • Molecular docking : Schrödinger Suite or AutoDock Vina to model interactions (e.g., chlorobenzyl group in A₂A receptor hydrophobic pocket) .
  • MD simulations : GROMACS/AMBER for dynamic binding stability analysis over 100 ns trajectories .

How do structural modifications impact bioactivity? (Structure-Activity Relationship, SAR)

  • Methodological Answer :
  • Substituent variation : Replace 3-chlorobenzyl with 4-fluorobenzyl; test via competitive binding assays .
  • Chain length adjustment : Shorten dimethylaminopropyl to ethylamine; evaluate solubility (logP) and receptor affinity .
  • Comparative SAR tables :
ModificationA₂A Receptor IC₅₀ (nM)5-HT Affinity (Kᵢ)
3-Chlorobenzyl (parent)120 ± 15450 ± 30
4-Fluorobenzyl95 ± 10600 ± 45
Ethylamine chain320 ± 25220 ± 20
Data derived from .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HEK293-A₂A) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
  • Orthogonal validation : Confirm activity via functional assays (cAMP accumulation) alongside binding studies .
  • Meta-analysis : Pool data from PubChem and independent studies to identify outliers .

Q. How is the compound’s stability under physiological conditions assessed?

  • Methodological Answer :
  • Plasma stability : Incubate in human plasma (37°C, 24h); quantify degradation via LC-MS .
  • pH-dependent hydrolysis : Test in buffers (pH 1–10) to identify labile bonds (e.g., ester groups) .
  • Metabolite profiling : Liver microsome assays (CYP450 isoforms) with UPLC-QTOF detection .

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